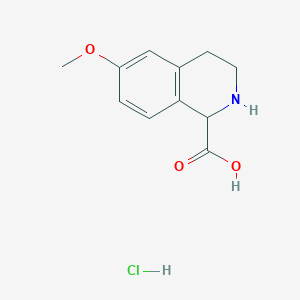

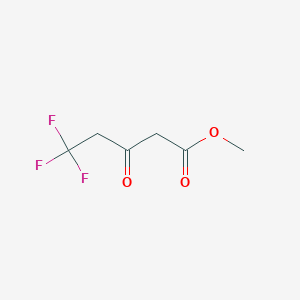

3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, also known as 3-chloro-2-methylamino-5-trifluoromethylpyridine, is an organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid that is insoluble in water, but soluble in many organic solvents. 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is used in a range of scientific fields, including biochemistry, pharmacology, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity of inhibitors like 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is essential for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. This compound's precise inhibition mechanism helps in the careful in vitro assessment of various CYP isoforms' contributions to total metabolism, which is vital for minimizing potential DDIs in patients (Khojasteh et al., 2011).

Importance in Medicinal Chemistry

Pyridine derivatives, including 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, are highlighted for their significant role across various fields, notably in medicinal chemistry. These compounds are known for their biological activities, such as antibacterial, antifungal, and anticancer properties. Their versatility and efficacy in chemosensing applications also stand out, showcasing their potential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Pyridine-Based Agrochemicals

The synthesis and application of pyridine-based compounds, such as 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, in agrochemicals have been extensively reviewed. These compounds play a pivotal role as fungicides, insecticides, acaricides, and herbicides. Intermediate Derivatization Methods (IDMs) have emerged as innovative approaches to enhance the efficiency of discovering novel lead compounds in the agrochemical field, addressing the urgent need to meet changing market requirements and environmental safety concerns (Guan et al., 2016).

Synthesis and Environmental Impact

The catalytic vapor phase synthesis of pyridine bases, including those involving 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, underscores the evolution from coal tar-derived methods to more sustainable and efficient catalytic processes. The use of catalysts like HZSM-5 has revolutionized the synthesis, offering better prospects for addressing the growing demand for pyridine and its derivatives. This review encapsulates the progress in catalytic methods, providing insights into the environmental and economic advantages of modern synthesis techniques (Reddy et al., 2012).

Eigenschaften

IUPAC Name |

3-chloro-2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c1-8-4-2-3-5-18(8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBHEURAJMQMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)